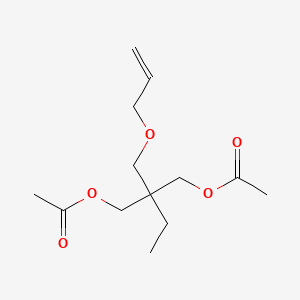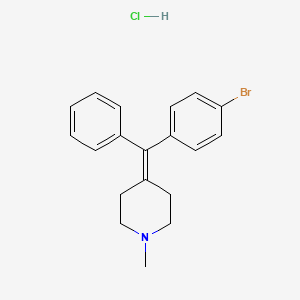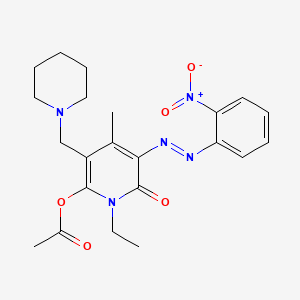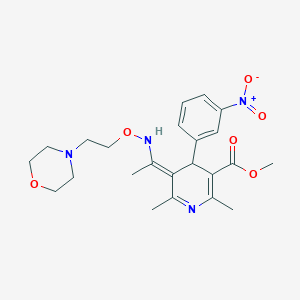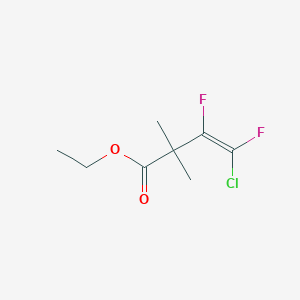
Ethyl (E)-4-chloro-3,4-difluoro-2,2-dimethyl-3-butenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E)-4-chloro-3,4-difluoro-2,2-dimethyl-3-butenoate is an organic compound characterized by its unique structural features, including a chloro group, two fluoro groups, and a dimethyl-substituted butenoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (E)-4-chloro-3,4-difluoro-2,2-dimethyl-3-butenoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher throughput and reduced production costs.
Chemical Reactions Analysis
Types of Reactions: Ethyl (E)-4-chloro-3,4-difluoro-2,2-dimethyl-3-butenoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Nucleophilic Substitution: Formation of substituted derivatives with new functional groups.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
Ethyl (E)-4-chloro-3,4-difluoro-2,2-dimethyl-3-butenoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl (E)-4-chloro-3,4-difluoro-2,2-dimethyl-3-butenoate involves its interaction with molecular targets such as enzymes and receptors. The presence of chloro and fluoro groups can enhance its binding affinity and specificity towards these targets. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
- Ethyl 4-chloro-3,4-difluoro-2-butenoate
- Ethyl 4-chloro-3,4-difluoro-2,2-dimethylbutanoate
- Ethyl 4-chloro-3,4-difluoro-2,2-dimethyl-3-pentenoate
Comparison: Ethyl (E)-4-chloro-3,4-difluoro-2,2-dimethyl-3-butenoate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of both chloro and fluoro groups, along with the ester functionality, makes it a versatile compound for various applications. Compared to similar compounds, it may exhibit enhanced reactivity and selectivity in certain reactions.
Properties
CAS No. |
144194-07-0 |
|---|---|
Molecular Formula |
C8H11ClF2O2 |
Molecular Weight |
212.62 g/mol |
IUPAC Name |
ethyl (E)-4-chloro-3,4-difluoro-2,2-dimethylbut-3-enoate |
InChI |
InChI=1S/C8H11ClF2O2/c1-4-13-7(12)8(2,3)5(10)6(9)11/h4H2,1-3H3/b6-5- |
InChI Key |
AOHWDDBTLICGTC-WAYWQWQTSA-N |
Isomeric SMILES |
CCOC(=O)C(C)(C)/C(=C(/F)\Cl)/F |
Canonical SMILES |
CCOC(=O)C(C)(C)C(=C(F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


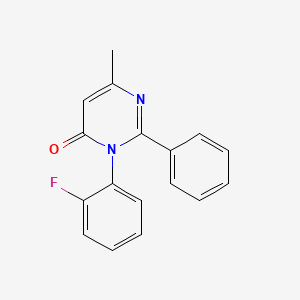
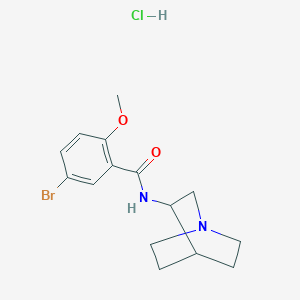
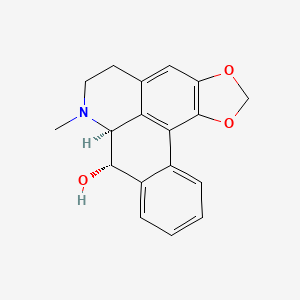
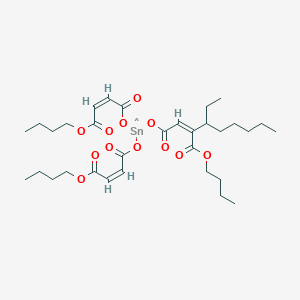
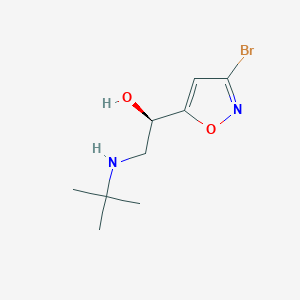
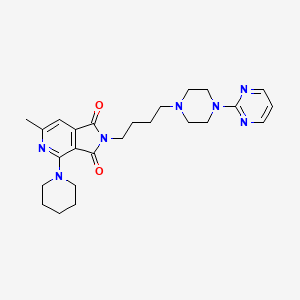
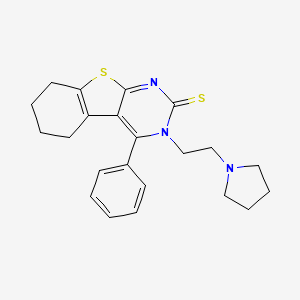

![2-Ethoxy-2-oxoethyl 4-[(5-cyano-1,6-dihydro-2-hydroxy-1,4-dimethyl-6-oxopyridin-3-yl)azo]benzoate](/img/structure/B12719805.png)

